molecular formula C16H17N3O3S B2866635 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 864938-31-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B2866635
CAS No.: 864938-31-8
M. Wt: 331.39
InChI Key: MNFIFLBRUGYVQK-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a dioxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like toluene and catalysts such as copper sulfate pentahydrate, with microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-15(13-11-21-9-10-22-13)18-5-7-19(8-6-18)16-17-12-3-1-2-4-14(12)23-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFIFLBRUGYVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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